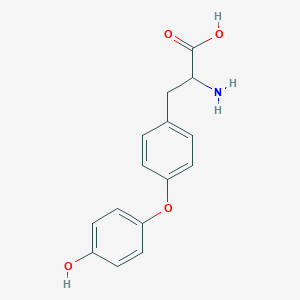

DL-THYRONINE

Übersicht

Beschreibung

Sunvozertinib ist ein oraler, irreversibler epidermaler Wachstumsfaktorrezeptor (EGFR)-Tyrosinkinase-Inhibitor (TKI), der von Dizal Pharmaceuticals entwickelt wurde. Er wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit EGFR-Exon-20-Insertionsmutationen eingesetzt. Diese Verbindung hat eine potente Aktivität gegen EGFR-Mutationen und eine schwache Aktivität gegen Wildtyp-EGFR gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sunvozertinib beinhaltet die Optimierung von Triazin-Serienverbindungen. Die bevorzugte Substruktur für eine potente EGFR-Exon-20-Insertionsmutations-Potenz umfasst ortho-substituierte Anilinophenyl-Kopf-Gruppen . Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Sunvozertinib sind in öffentlich zugänglichen Quellen nicht explizit beschrieben. Es ist bekannt, dass die Verbindung unter strengen Bedingungen hergestellt wird, um ihre Wirksamkeit und Sicherheit für den klinischen Einsatz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sunvozertinib involves the optimization of triazine series compounds. The preferred substructure for potent EGFR exon 20 insertion mutation potency includes ortho-substituted anilinophenyl head groups . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for sunvozertinib are not explicitly detailed in publicly available sources. it is known that the compound is produced under stringent conditions to ensure its efficacy and safety for clinical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sunvozertinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Thyroid Hormone Research

DL-Thyronine plays a crucial role in understanding thyroid function and disorders. It is utilized in studies aimed at elucidating the mechanisms of hypothyroidism and other thyroid-related conditions. Researchers have employed this compound to investigate:

- Thyroid Hormone Regulation: Studies have shown that this compound can influence metabolic rates and lipid profiles, providing insights into how thyroid hormones affect overall metabolism .

- Comparative Studies with Other Thyroid Hormones: Research comparing the effects of this compound with other thyroid hormones like triiodothyronine (T3) has highlighted its unique action pathways and therapeutic potential .

Pharmaceutical Development

This compound is integral to the formulation of medications designed to regulate thyroid hormone levels in patients with thyroid dysfunctions. Its applications include:

- Therapeutic Formulations: It is used in developing drugs that aim to restore normal thyroid function or manage symptoms associated with thyroid hormone deficiencies .

- Clinical Trials: Various studies have assessed the efficacy of this compound as a treatment option for hypothyroidism, showing promising results in managing serum thyrotropin (TSH) levels and improving patient outcomes .

Animal Nutrition

In agricultural science, this compound is incorporated into animal feed to enhance growth and metabolic efficiency. Key findings include:

- Growth Promotion: Research indicates that this compound supplementation can lead to improved weight gain and feed conversion ratios in livestock, particularly in ruminants like cattle .

- Nutritional Studies: Studies involving this compound have explored its role in optimizing nutrient utilization and overall animal health, contributing to more sustainable agricultural practices .

Biochemical Studies

This compound serves as a standard compound in various biochemical assays aimed at measuring thyroid hormone activity. Its applications encompass:

- Diagnostic Tool Development: It aids in the creation of assays for detecting thyroid hormone levels in clinical samples, which is vital for diagnosing thyroid disorders .

- Mechanistic Studies: Researchers utilize this compound to explore cellular mechanisms of action related to thyroid hormones, including mitochondrial function and energy metabolism .

Endocrine Research

The compound is also significant in endocrine research, where it facilitates the exploration of hormonal interactions and their physiological effects. Notable aspects include:

- Hormonal Interactions: Studies have demonstrated that this compound influences various hormonal pathways, contributing to a better understanding of endocrine system dynamics .

- Metabolic Effects: Research on this compound has revealed its potential impact on energy expenditure and metabolic rate, making it a valuable compound for investigating obesity and metabolic disorders .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- A study involving male rats showed that administration of this compound resulted in significant changes in body composition and energy metabolism, indicating its potential as a metabolic modulator .

- Clinical trials assessing the effects of this compound on patients with hypothyroidism reported improvements in symptoms and metabolic parameters compared to traditional therapies .

Wirkmechanismus

Sunvozertinib exerts its effects by irreversibly binding to the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The molecular targets include EGFR exon 20 insertion mutations, EGFR sensitizing mutations, and EGFR T790M resistance mutations .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mobocertinib: Ein weiterer EGFR-TKI, der auf Exon-20-Insertionsmutationen abzielt.

Amivantamab: Ein bispezifischer Antikörper, der auf EGFR und MET abzielt.

Poziotinib: Ein EGFR-TKI mit Aktivität gegen Exon-20-Insertionsmutationen

Einzigartigkeit von Sunvozertinib

Sunvozertinib ist aufgrund seiner potenten Aktivität gegen ein breites Spektrum von EGFR-Mutationen und seiner schwachen Aktivität gegen Wildtyp-EGFR einzigartig. Diese Selektivität reduziert die Wahrscheinlichkeit von Nebenwirkungen, die mit der Hemmung von Wildtyp-EGFR verbunden sind .

Biologische Aktivität

DL-Thyronine, also known as 3,3',5'-triiodo-DL-thyronine (T2), is a synthetic analog of the thyroid hormones L-thyroxine (T4) and L-triiodothyronine (T3). Its biological activity has been studied extensively in various contexts, particularly its effects on metabolism, growth, and thyroid function. This article reviews the biological activities of this compound based on diverse sources, including case studies and experimental data.

This compound exerts its biological effects primarily through thyroid hormone receptors (TRs), which mediate the hormone's action at the cellular level. Although it has a lower affinity for TRs compared to T3, this compound can still influence metabolic processes significantly.

Key Findings:

- Thyromimetic Activity : Studies indicate that this compound has approximately 75% of the activity of T4 in suppressing thyroidal iodine uptake, but its overall thyromimetic activity is less than 10% that of T4 .

- Metabolic Effects : Research shows that this compound can induce hepatic oxygen consumption and enhance oxidative capacity in tissues, suggesting a role in energy metabolism .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound relative to its L-isomer counterparts:

| Compound | Thyromimetic Activity | Effect on Metabolism | Affinity for TRs |

|---|---|---|---|

| L-Thyroxine (T4) | 100% | Strong | High |

| L-Trioiodothyronine (T3) | 100% | Strong | Very High |

| This compound (T2) | <10% | Moderate | Lower |

Case Study: Metabolic Effects in Animal Models

A study involving rats demonstrated that administration of this compound resulted in significant changes in body composition and energy expenditure. The results indicated that higher doses could mimic some physiological effects of T3, such as increased metabolic rate and lean mass gain .

Experimental Findings

- Thyroid Function Suppression : In controlled experiments, this compound administration suppressed thyroidal iodine uptake effectively but did not alter the release rate of thyroid hormones under certain conditions .

- Impact on Lipid Metabolism : Another study highlighted that this compound influences lipid metabolism positively by reducing fat mass while increasing lean mass, which aligns with findings from T3 studies .

Clinical Implications

The biological activity of this compound has implications for various clinical conditions, particularly those related to thyroid dysfunction. Its potential use as a therapeutic agent in managing hypothyroidism and metabolic disorders is being explored.

Potential Applications:

- Hypothyroidism Treatment : Due to its ability to mimic some actions of T3, this compound may serve as an alternative or adjunct treatment for patients who do not respond adequately to traditional therapies.

- Weight Management : Given its effects on metabolism and body composition, further research may explore its role in weight management strategies.

Eigenschaften

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862705 | |

| Record name | O-(4-Hydroxyphenyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-10-2 | |

| Record name | DL-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxyphenyl)-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-hydroxyphenyl)-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While DL-Thyronine itself may not bind strongly to thyroid hormone receptors, some studies suggest that it can influence the metabolism of other thyroid hormones, potentially indirectly affecting their actions. For instance, it has been shown to lengthen the biological half-life of radiothyroxine and alter its excretion pattern in rats. [] This suggests an interaction with the metabolic pathways of thyroid hormones.

ANone: The molecular formula of this compound is C15H15NO4, and its molecular weight is 277.28 g/mol.

ANone: The provided research papers do not delve into the detailed spectroscopic characterization of this compound. Further investigation into spectroscopic databases or literature would be necessary for this information.

ANone: The provided research focuses primarily on the biological activity and structure-activity relationships of this compound and its analogs. Information regarding its material compatibility and stability is not discussed in these papers.

A: this compound was first synthesized in 1944 by Niemann and McCasland. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.